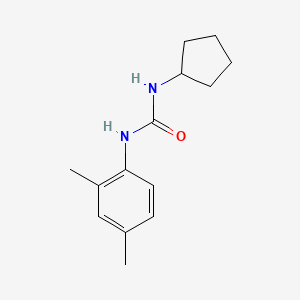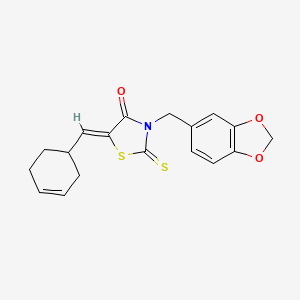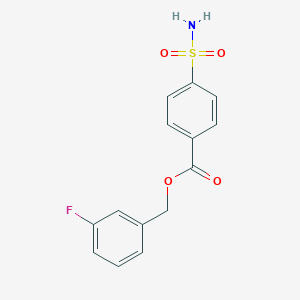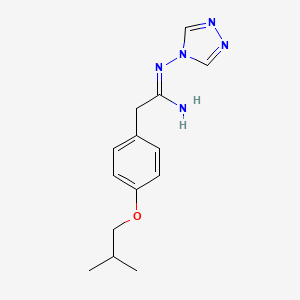
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that the compound can interact with specific proteins and enzymes in the body, leading to various biological activities. For example, the compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and bacterial cell division, leading to their death.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth of cancer cells and bacteria, reduce inflammation, and modulate the immune system. The compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. The compound also possesses various biological activities, making it a potential candidate for the development of new drugs. However, the compound has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the compound's biological activities. Another direction is the study of the compound's mechanism of action, which can provide insight into its potential therapeutic applications. Further studies can also be conducted to optimize the synthesis method and improve the compound's solubility, making it more suitable for various experiments.
Métodos De Síntesis
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-nitrobenzaldehyde, 4-propoxybenzaldehyde, and barbituric acid in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol, at a specific temperature and pressure. The resulting compound is then purified through various techniques, such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
1-(4-nitrophenyl)-5-(4-propoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in drug discovery and development. The compound has been found to possess various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown that the compound can inhibit the growth of cancer cells and bacteria, making it a potential candidate for the development of new anticancer and antimicrobial drugs.
Propiedades
IUPAC Name |
(5E)-1-(4-nitrophenyl)-5-[(4-propoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6/c1-2-11-29-16-9-3-13(4-10-16)12-17-18(24)21-20(26)22(19(17)25)14-5-7-15(8-6-14)23(27)28/h3-10,12H,2,11H2,1H3,(H,21,24,26)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDMQKBGSCKEU-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-methoxyphenyl)ethyl]isonicotinamide](/img/structure/B5346266.png)
![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-diisobutylacetamide](/img/structure/B5346285.png)


![3-{[(3S)-3-(acetylamino)pyrrolidin-1-yl]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5346306.png)
![4-{[5-(methoxycarbonyl)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5346315.png)
![4-[(2-ethylbutanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5346326.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5346328.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5346329.png)
![8-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5346335.png)

![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B5346361.png)

